

Physical properties of 5-bromo-4-fluoropyridin-2(1H)-one

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Compound of Interest

Compound Name: 5-bromo-4-fluoropyridin-2(1H)-one

Cat. No.: B2815113

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An In-depth Technical Guide to the Physical Properties of **5-bromo-4-fluoropyridin-2(1H)-one**

Introduction

5-bromo-4-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the bromo, fluoro, and keto/hydroxyl functional groups imparts a unique electronic and steric profile, making it a valuable building block for targeted synthesis. Understanding the fundamental physical properties of this molecule is a critical prerequisite for its effective application in drug design, reaction optimization, and formulation development.

This guide provides a comprehensive overview of the core physicochemical properties of **5-bromo-4-fluoropyridin-2(1H)-one**. Moving beyond a simple data sheet, this document delves into the causality behind its characteristics, outlines detailed experimental protocols for their validation, and offers insights grounded in practical laboratory experience. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, chemists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying the compound is the foundational step for all subsequent research. The structural features of **5-bromo-4-fluoropyridin-2(1H)-one**, particularly the potential for tautomerism, are central to understanding its behavior.

1.1. Keto-Enol Tautomerism

This compound can exist in two tautomeric forms: the lactam (keto) form, **5-bromo-4-fluoropyridin-2(1H)-one**, and the lactim (enol) form, 5-bromo-4-fluoropyridin-2-ol. In the solid state and in most common solvents, the keto form is generally predominant for 2-pyridones. This equilibrium is crucial as it can influence solubility, pKa, and reactivity. All properties discussed in this guide refer to the compound primarily in its more stable keto form unless otherwise specified.

1.2. Core Identifiers

A summary of essential identifiers for **5-bromo-4-fluoropyridin-2(1H)-one** is presented below.

Identifier	Value	Source
IUPAC Name	5-bromo-4-fluoro-1H-pyridin-2-one	PubChem[1]
CAS Number	1805590-93-5	PubChem[1]
Molecular Formula	C ₅ H ₃ BrFNO	PubChem[1]
Molecular Weight	191.99 g/mol	PubChem[1]
Canonical SMILES	C1=C(C(=O)NC=C1F)Br	PubChem[1]
InChI Key	Not Available	

Physicochemical Properties

The following table summarizes the key physical and chemical properties. It is important to note that many of these values are computationally predicted due to a lack of published experimental data. Therefore, experimental verification is strongly recommended.

Property	Value / Description	Notes	Source
Physical Form	Solid	Based on related structures.	N/A
Melting Point	Not Experimentally Determined	Requires experimental validation via DSC or MP apparatus.	N/A
Boiling Point	Not Experimentally Determined	Likely to decompose before boiling at atmospheric pressure.	N/A
Octanol/Water Partition Coefficient (XLogP3)	0.4	This computed value suggests low to moderate lipophilicity.	PubChem[1]
Hydrogen Bond Donors	1	Computed value, from the N-H group.	PubChem[1]
Hydrogen Bond Acceptors	2	Computed value, from the O and F atoms.	PubChem[1]
pKa	Not Experimentally Determined	The N-H proton is acidic; requires experimental titration.	N/A

Experimental Methodologies for Property Determination

To ensure scientific integrity, predicted data must be confirmed through rigorous experimentation. The following section details the standard operating procedures for characterizing the key physical properties of **5-bromo-4-fluoropyridin-2(1H)-one**.

3.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

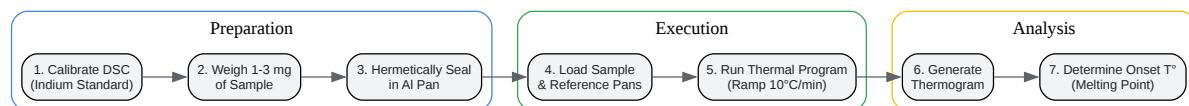
Expertise & Causality: DSC is the preferred method over traditional melting point apparatus for its high precision, small sample requirement, and ability to detect thermal events like phase transitions or decomposition. The protocol is designed to heat the sample at a controlled rate,

measuring the heat flow required to do so relative to an inert reference. The melting point is observed as an endothermic peak on the resulting thermogram.

Detailed Protocol:

- Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified indium and zinc standards.
- Sample Preparation: Accurately weigh 1-3 mg of **5-bromo-4-fluoropyridin-2(1H)-one** into a standard aluminum DSC pan.
- Encapsulation: Hermetically seal the pan to prevent any sublimation during heating. Prepare an empty, sealed aluminum pan to serve as the reference.
- Thermal Program:
 - Equilibrate the system at 25°C.
 - Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).
 - Cool the system back to 25°C.
- Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion.

Workflow Diagram: DSC Analysis



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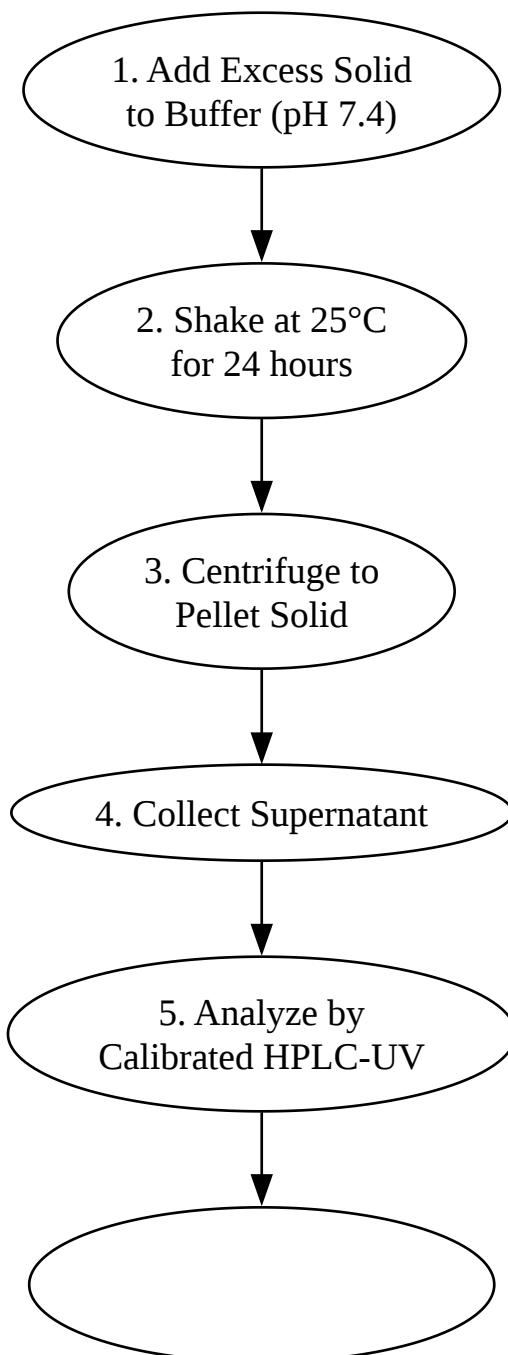
Caption: Workflow for Melting Point Determination using DSC.

3.2. Aqueous Solubility Assessment (Thermodynamic Solubility)

Expertise & Causality: Determining thermodynamic solubility is crucial for drug development, as it represents the true equilibrium solubility. The shake-flask method, while traditional, remains the gold standard. It involves saturating a solvent with the compound over an extended period to ensure equilibrium is reached.

Detailed Protocol:

- Preparation: Add an excess amount of **5-bromo-4-fluoropyridin-2(1H)-one** (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.
- Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration using a calibrated High-Performance Liquid Chromatography (HPLC-UV) method.
- Quantification: Calculate the solubility in mg/mL or μ M by comparing the sample's peak area to a standard curve of known concentrations.

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Sources

- 1. 5-bromo-4-fluoropyridin-2(1H)-one | C5H3BrFNO | CID 118408416 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of 5-bromo-4-fluoropyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2815113#physical-properties-of-5-bromo-4-fluoropyridin-2-1h-one]

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